N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C20H21NO4S2 This compound features a benzothiophene moiety, a hydroxypropyl group, and a diethylsulfamoyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides in the presence of LiO-t-Bu as a base.
Sulfamoylation: The final step involves the sulfamoylation of the benzamide structure using diethyl sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzothiophene core can be reduced to form a dihydrobenzothiophene derivative.
Substitution: The benzamide structure can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of dihydrobenzothiophene derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide: Similar structure with an ethylsulfanyl group instead of a diethylsulfamoyl group.
N-Benzimidazol-2-yl Benzamide Analogues: These compounds are also benzamide derivatives with potential therapeutic applications.
Uniqueness
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-4-24(5-2)30(27,28)18-12-10-16(11-13-18)21(25)23-15-22(3,26)20-14-17-8-6-7-9-19(17)29-20/h6-14,26H,4-5,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVQOLSCQZDJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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